Tigecycline glucuronide
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Overview
Description
Tigecycline glucuronide is a metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline is known for its broad-spectrum activity against various bacterial pathogens, including those resistant to other antibiotics. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigecycline glucuronide involves the glucuronidation of tigecycline. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of tigecycline-producing microorganisms, followed by extraction and purification of tigecycline. The purified tigecycline is then subjected to glucuronidation using UDPGA and UGT enzymes in bioreactors. The final product is isolated and purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tigecycline glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation or methylation, can further modify the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases.
Major Products
Hydrolysis: Tigecycline and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
Scientific Research Applications
Tigecycline glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tigecycline metabolites.
Biology: Studied for its role in the metabolism and excretion of tigecycline in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of bacterial infections.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and resistance mechanisms.
Mechanism of Action
Tigecycline glucuronide itself does not exhibit significant antibacterial activity. its parent compound, tigecycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting bacterial growth. The glucuronidation of tigecycline facilitates its excretion from the body, thereby reducing its systemic exposure and potential toxicity.
Comparison with Similar Compounds
Similar Compounds
- Minocycline glucuronide
- Doxycycline glucuronide
- Tetracycline glucuronide
Uniqueness
Tigecycline glucuronide is unique due to its parent compound’s broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike other tetracycline derivatives, tigecycline retains activity against multidrug-resistant strains, making it a valuable option in the treatment of severe infections.
Properties
CAS No. |
886219-66-5 |
---|---|
Molecular Formula |
C35H47N5O14 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1 |
InChI Key |
ZCTOCKIQQPQQDP-QKIKEYLESA-N |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
Origin of Product |
United States |
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